

# Spectroscopic Data of 2-Phenyl-1-propanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Phenyl-1-propanol**

Cat. No.: **B072363**

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2-phenyl-1-propanol**, a valuable chemical intermediate in the pharmaceutical and fragrance industries. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and drug development professionals requiring detailed structural and analytical information.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-phenyl-1-propanol** reveal the connectivity and chemical environment of each atom.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **2-phenyl-1-propanol** exhibits distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.15 - 7.35	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
3.65	d	2H	-CH <sub>2</sub> OH
2.95	m	1H	-CH(Ph)-
1.85	s	1H	-OH
1.25	d	3H	-CH <sub>3</sub>

Note: The chemical shift of the hydroxyl (-OH) proton can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
143.5	C (quaternary, aromatic)
129.0	CH (aromatic)
128.5	CH (aromatic)
126.5	CH (aromatic)
68.0	-CH <sub>2</sub> OH
45.0	-CH(Ph)-
18.0	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3360	Strong, Broad	O-H stretch (alcohol)
3030	Medium	C-H stretch (aromatic)
2960	Strong	C-H stretch (aliphatic)
1600, 1495, 1450	Medium	C=C stretch (aromatic ring)
1050	Strong	C-O stretch (primary alcohol)
760, 700	Strong	C-H bend (out-of-plane, aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **2-phenyl-1-propanol** is presented below.[\[1\]](#)

m/z	Relative Intensity (%)	Putative Fragment
136	19.60	[M] <sup>+</sup> (Molecular Ion)
105	99.99	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>
106	28.80	[C <sub>8</sub> H <sub>10</sub> ] <sup>+</sup>
91	12.53	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
79	16.19	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
77	21.15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
31	20.15	[CH <sub>2</sub> OH] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

## NMR Spectroscopy

Sample Preparation: A solution of **2-phenyl-1-propanol** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

$^1\text{H}$  NMR Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

$^{13}\text{C}$  NMR Acquisition: The spectrum is acquired on the same spectrometer operating at a frequency of 100 MHz for  $^{13}\text{C}$  nuclei. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024) and a longer relaxation delay (2-5 seconds) are typically employed.

## FT-IR Spectroscopy

Sample Preparation: For a liquid sample like **2-phenyl-1-propanol**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The data is typically collected over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

## Electron Ionization Mass Spectrometry (EI-MS)

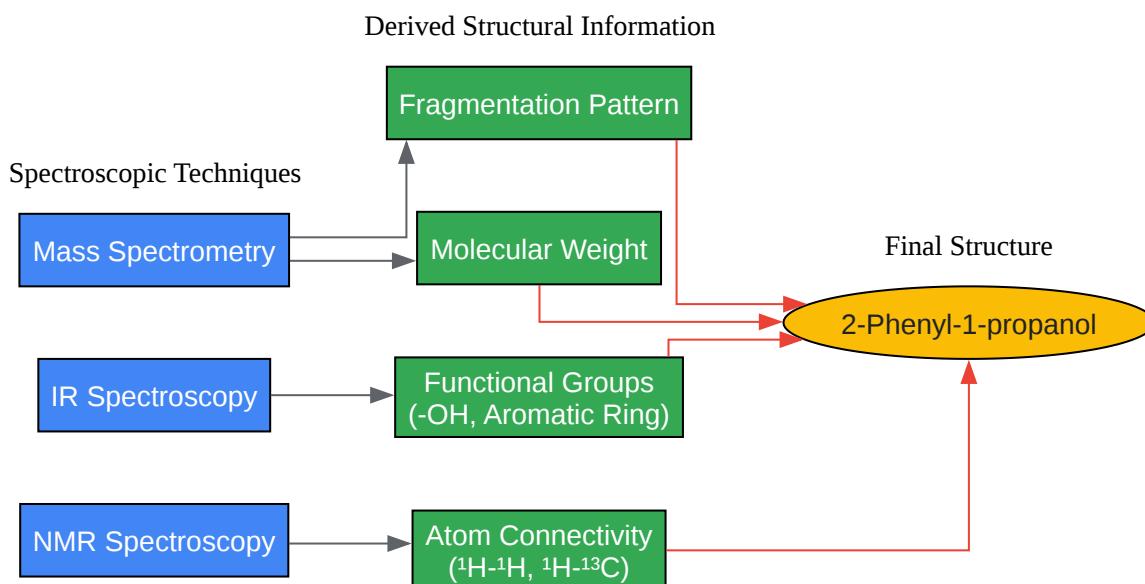
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.

Ionization and Fragmentation: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

## Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a comprehensive structural characterization of **2-phenyl-1-propanol**.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Spectroscopic Data of 2-Phenyl-1-propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072363#spectroscopic-data-of-2-phenyl-1-propanol-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)